molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Cat. No.: B2371347
CAS No.: 201815-59-0
M. Wt: 145.63
InChI Key: PQQHHKHEYAMJSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds from bicyclo[2.2.1]hept-2-enes . Another study presents the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene .


Chemical Reactions Analysis

The high strain of bicyclic systems like “this compound” drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, giving rise to orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline scaffolds .

Scientific Research Applications

Synthesis of Novel Compounds

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has been utilized in the synthesis of various novel compounds. For instance, it has been used to prepare racemic conformationally locked carbocyclic nucleosides derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols (Šála et al., 2006). These compounds have potential applications in medicinal chemistry due to their unique structural features.

Chemical Reactivity and Analysis

The chemical reactivity of this compound and its derivatives has been extensively studied. For example, its reactions with cyclic amines and the subsequent heterocyclization processes have been investigated (Kas’yan et al., 2006). These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Applications in Polymer Chemistry

This compound is also significant in polymer chemistry. Its derivatives have been used in the development of oligomeric bis-acid chlorides for scavenging nucleophiles (Moore et al., 2003). This illustrates its role in creating new materials with specific chemical functionalities.

Catalysis and Polymerization

The compound has been employed in catalysis, particularly in the addition polymerization of norbornene derivatives (Mathew et al., 1996). These advancements in catalysis highlight the versatility of this compound in facilitating chemical transformations, crucial for industrial and research purposes.

Structural and Spectroscopic Studies

Structural and spectroscopic analyses of compounds derived from this compound provide crucial information about their properties. For instance, studies have been conducted on the molecular structures, stereochemistry, and NMR spectra of various derivatives (Kas’yan et al., 1997). These analyses are fundamental in understanding the behavior and potential applications of these compounds in different scientific domains.

Future Directions

While specific future directions for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the potential applications of related compounds. For example, a study discusses exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized scaffolds .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQHHKHEYAMJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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